Methiothepin maleate

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El maleato de metiotepina se puede sintetizar mediante varios métodos. Una ruta común implica la conversión de 4-bromotioanisol al reactivo de Grignard, que luego se trata con azufre para producir 4-(metiltio)tiofenol. Este intermedio se procesa aún más a través de una serie de reacciones, que incluyen reducción, halogenación y ciclización, para formar el intermedio clave 8-(metiltio)dibenzo[b,f]tiepina-10(11H)-ona . El paso final implica la alquilación de este intermedio con 1-metilpiperazina, seguida de la formación de la sal de maleato .

Métodos de producción industrial: La producción industrial de maleato de metiotepina generalmente sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la presión, para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El maleato de metiotepina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Las reacciones de halogenación y alquilación son comunes en la síntesis de maleato de metiotepina.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: Borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Cloruro de tionilo para la halogenación y 1-metilpiperazina para la alquilación.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen intermediarios como 4-(metiltio)tiofenol, 8-(metiltio)dibenzo[b,f]tiepina-10(11H)-ona, y el producto final, maleato de metiotepina .

Aplicaciones Científicas De Investigación

Methiothepin maleate is a maleate salt formed from methiothepin and maleic acid . It functions as a serotonergic and dopaminergic antagonist and is used as an antipsychotic agent .

Scientific Research Applications

- As a Serotonin Receptor Antagonist: this compound is a serotonin receptor antagonist that is used as an antipsychotic in the central nervous system . It is a potent 5-HT2 and 5-HT1 antagonist and displays affinity for rodent 5-HT5B, 5-HT5A, 5-HT7, and 5-HT6 receptors .

- Schizophrenia Treatment: this compound has applications in the treatment of schizophrenia, senile dementia, transient psychosis following surgery, and myocardial infarction .

- Chemotherapy Efficacy: Methiothepin increases the effectiveness of doxorubicin, cisplatin, oxaliplatin, vemurafenib, and trametinib against melanoma cell lines, regardless of BRAF mutation status . It can overcome the resistance of BRAF V600E melanoma cells by increasing the cytotoxicity of vemurafenib and trametinib on these cells, leading to melanoma cell death . The addition of methiothepin to vemurafenib can prevent the migration of resistant melanoma cells more effectively than vemurafenib alone . Methiothepin binds to Ptch1 and inhibits its efflux activity, enhancing the efficacy of doxorubicin against melanoma cells . Methiothepin increases the cytotoxic, anti-proliferative, pro-apoptotic, and anti-clonogenic effects of doxorubicin against melanoma cells . It also increases the cytotoxicity of vemurafenib and trametinib in BRAF V600E melanoma cells, including those resistant to vemurafenib .

- Memory Formation Research: Methiothepin, a non-specific antagonist of all 5-HT receptors except 5-HT3 and 5-HT4, has been used in investigations of the effects of serotonin on memory formation .

- Receptor Characterization: Methiothepin has been used to characterize the 5-HT receptor responsible for endothelium-dependent relaxation of pig pulmonary artery .

- Memory Reconsolidation Disruption: Antagonists of serotonin or NMDA glutamate receptors, including methiothepin, have been used to disrupt memory reconsolidation, inducing amnesia .

- Inhibiting Cell Migration: Methiothepin combined with vemurafenib significantly inhibits cell migration, even in melanoma cells resistant to treatment, suggesting that this combination may help eliminate resistant melanoma cells and prevent tumor relapse and metastasis .

- Increasing Chemotherapy Concentration: Methiothepin can increase chemotherapy concentration and efficacy in melanoma cells without increasing side effects in healthy tissues . For example, the amount of doxorubicin in tumors of mice treated with both methiothepin and doxorubicin was significantly higher than in tumors of mice treated with doxorubicin alone .

Mecanismo De Acción

El maleato de metiotepina actúa como un antagonista competitivo en los receptores de serotonina, específicamente los receptores 5-HT2A y 5-HT2C . Al bloquear la unión de la serotonina, previene la señalización descendente y modula la actividad de los neurotransmisores. Este mecanismo es responsable de sus efectos antipsicóticos y su capacidad para influir en el estado de ánimo y el comportamiento .

Compuestos Similares:

- Clorotepina

- Peratiepina

- Octoclotepina

Comparación: El maleato de metiotepina es único en su alta afinidad tanto por los receptores 5-HT2 como por los 5-HT1, lo que lo convierte en un potente antagonista con actividad de amplio espectro . En comparación con compuestos similares como clorotepina y peratiepina, el maleato de metiotepina tiene una estructura química distintiva que contribuye a su perfil farmacológico único .

Comparación Con Compuestos Similares

- Clorotepine

- Perathiepin

- Octoclothepin

Comparison: Methiothepin maleate is unique in its high affinity for both 5-HT2 and 5-HT1 receptors, making it a potent antagonist with broad-spectrum activity . Compared to similar compounds like clorotepine and perathiepin, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .

Actividad Biológica

Methiothepin maleate, a compound known for its diverse pharmacological properties, primarily acts as a serotonin receptor antagonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

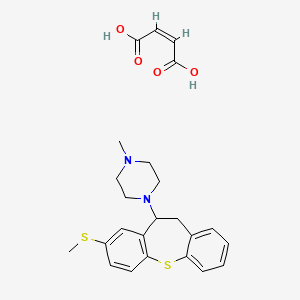

- Chemical Name : 1-[10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl]-4-methylpiperazine maleate

- CAS Number : 19728-88-2

- Molecular Formula : C24H28N2O4S2

- Alternative Names : Metitepine

This compound exhibits significant antagonistic activity at various serotonin receptors:

| Receptor Type | pKi Range |

|---|---|

| 5-HT2A | 8.7 - 9.2 |

| 5-HT1 | 7.1 - 8.5 |

| 5-HT6 | 8.7 - 9.4 |

| 5-HT7 | High Affinity |

| 5-HT5A | 7.0 |

| 5-HT5B | 6.6 |

These interactions suggest a potential role in modulating serotonergic pathways, which are crucial in various physiological and pathological processes.

Anticancer Activity

Recent studies have highlighted the efficacy of methiothepin in enhancing chemotherapy outcomes:

- Overcoming Chemotherapy Resistance :

-

Synergistic Effects with Doxorubicin :

- In vitro studies demonstrated that methiothepin significantly increased the anti-proliferative and pro-apoptotic effects of doxorubicin on melanoma cells. The IC50 values for doxorubicin were reduced from to when combined with methiothepin, indicating a statistically significant enhancement in efficacy .

- Mechanistic Insights :

Pharmacological Applications

Methiothepin's antagonistic properties at serotonin receptors have led to investigations into its potential therapeutic applications:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : Research indicates that methiothepin may offer benefits in managing metabolic disorders linked to obesity and liver diseases by modulating serotonin pathways .

Case Studies

Several case studies underscore the biological activity and therapeutic potential of methiothepin:

- Study on Melanoma Treatment :

- Behavioral Studies :

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBEHWZGDSFHR-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042630 | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-88-2, 20229-30-5 | |

| Record name | Methiothepin maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METITEPINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methiothepin maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METITEPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.